molecular formula C20H16F6O5 B1521943 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic anhydride CAS No. 85541-57-7

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic anhydride

Cat. No. B1521943
CAS RN: 85541-57-7
M. Wt: 450.3 g/mol
InChI Key: AATFPUCRBIXXID-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic anhydride, also known as 3,3,3-TFPPA, is an organic compound used in the synthesis of pharmaceuticals and other compounds. It is a colorless solid with a melting point of 91-93°C. It is a versatile reagent with a wide range of applications in organic synthesis. It is a useful reagent for the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

Catalytic Activity Enhancement

Research has shown that scandium trifluoromethanesulfonate, a related compound, serves as an extremely active Lewis acid catalyst for acylation of alcohols with acid anhydrides, demonstrating the potential utility of fluorinated compounds in promoting highly efficient synthesis processes. This method is especially effective for selective macrolactonization, suggesting that similar fluorinated compounds, including 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic anhydride, could be employed to enhance reaction conditions and selectivity in complex organic syntheses (Ishihara et al., 1996).

Synthetic Building Blocks

The compound has been implicated in the formation of glycosyl triflates from thioglycosides, showcasing its role in the synthesis of glycosides. This indicates its broader applicability in synthesizing complex molecules, particularly in carbohydrate chemistry, where it acts as a powerful, metal-free thiophile (Crich & Smith, 2000).

Fluorine Chemistry Applications

Fluorinated compounds like 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic anhydride are crucial in the development of fluorine-containing polymers and materials, as demonstrated by research focused on the synthesis of novel ‘3F’ fluorinated monomers. These monomers are essential for preparing materials with enhanced properties, such as thermal stability, which is a desirable characteristic in materials science and engineering applications (Brink et al., 1994).

Chiral Derivatization Agent

Mosher’s Acid, closely related to 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic anhydride, is used as a chiral derivatizing agent. Its crystallographic and spectroscopic characterization suggests potential applications in chiral analysis and separation sciences, highlighting the role of fluorinated compounds in facilitating the determination of stereochemistry in complex organic molecules (Savich & Tanski, 2020).

Safety And Hazards

The safety information for (S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride, a related compound, indicates that it is classified as dangerous. The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

(3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl) 3,3,3-trifluoro-2-methoxy-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F6O5/c1-29-17(19(21,22)23,13-9-5-3-6-10-13)15(27)31-16(28)18(30-2,20(24,25)26)14-11-7-4-8-12-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATFPUCRBIXXID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C(=O)OC(=O)C(C2=CC=CC=C2)(C(F)(F)F)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659932
Record name 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic anhydride

CAS RN

85541-57-7
Record name 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic Anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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